molecular formula C19H24ClN7.2HCl B1574508 CGP 74514 dihydrochloride

CGP 74514 dihydrochloride

Cat. No.: B1574508
M. Wt: 458.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Cyclin-Dependent Kinases in Eukaryotic Cell Cycle Regulation

Cyclin-dependent kinases are a family of serine/threonine protein kinases that are essential for the orderly progression of the cell cycle. wikipedia.org Their activity is not intrinsic; it is strictly dependent on their association with regulatory protein subunits called cyclins. tocris.comkhanacademy.org The formation of a cyclin-CDK complex is a critical step for kinase activation, which then allows the CDK to phosphorylate its targets and drive the cell from one phase to the next. khanacademy.org This regulatory mechanism ensures that the events of the cell cycle—such as DNA replication and chromosome segregation—occur in the correct sequence and only once per cycle. nih.gov

In humans, the CDK family consists of 20 members, with a subset being directly involved in cell cycle control, while others regulate processes like transcription. wikipedia.orgmdpi.com The levels of CDK proteins generally remain stable throughout the cell cycle; however, the concentration of their cyclin partners fluctuates in a cyclical manner, rising and falling to activate CDKs at the appropriate time. khanacademy.orgnih.gov

Different cyclin-CDK pairs govern distinct transitions in the cell cycle. mdpi.com The G1 phase is controlled by the activity of CDK4 and CDK6 in complex with D-type cyclins (D1, D2, D3). nih.gov This complex phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor. mdpi.com Progression into the S phase, where DNA synthesis occurs, is driven by the cyclin E-CDK2 complex. mdpi.com The cyclin A-CDK2 complex is active during the S and G2 phases, while the cyclin B-CDK1 complex, also known as Maturation-Promoting Factor (MPF), is essential for initiating mitosis (M phase). khanacademy.orgmdpi.com

Table 1: Key Cell Cycle CDKs and their Associated Cyclins

CDK Associated Cyclin(s) Cell Cycle Phase Primary Function
CDK4/6 Cyclin D (D1, D2, D3) G1 Drives G1 progression, phosphorylates Rb protein. nih.gov
CDK2 Cyclin E, Cyclin A G1/S Transition, S Phase Initiates DNA replication, promotes S phase progression. mdpi.com
CDK1 Cyclin A, Cyclin B G2/M Transition, M Phase Promotes entry into mitosis, nuclear envelope breakdown, chromosome condensation. mdpi.com

Given their central role in controlling cell proliferation, it is not surprising that the dysregulation of CDK activity is a hallmark of many diseases, most notably cancer. wikipedia.orgmdpi.com Uncontrolled cell division is a fundamental characteristic of cancer, and this often arises from alterations in the genes that encode CDKs, cyclins, or their natural inhibitors (CKIs). wikipedia.orgnumberanalytics.com

Mechanisms of dysregulation include the overexpression of cyclins, such as Cyclin D1 in many breast cancers, or the amplification of CDK genes like CDK4. targetedonc.comnumberanalytics.com Additionally, the loss of function of CKI proteins, which act as brakes on the cell cycle, can lead to hyperactive CDK-cyclin complexes and persistent proliferation. numberanalytics.com This aberrant activity disrupts the normal checkpoints that ensure genomic integrity, leading to genetic instability and tumor progression. wikipedia.orgnih.gov The CDK4/6-Rb pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for investigation. wikipedia.org

Rationale for Pharmacological Modulation of CDK Activity in Research

The direct link between aberrant CDK activity and diseases like cancer provides a strong rationale for developing pharmacological agents that can modulate these kinases. nih.gov These inhibitors serve dual purposes: as potential therapeutic agents and as invaluable research tools to probe the intricate functions of specific CDKs in both normal physiology and disease states.

Modern research relies on a toolkit of both pan-CDK and selective CDK inhibitors to unravel the specific contributions of individual kinases. Pan-CDK inhibitors remain useful for inducing a general cell cycle arrest or for studying processes where multiple CDKs are involved. nih.gov

However, the development of second and third-generation inhibitors with high selectivity for specific CDKs has been a major breakthrough for mechanistic research. nih.govaacrjournals.org Selective inhibitors allow scientists to attribute a specific cellular event to the inhibition of a single kinase. For instance, the highly selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) were instrumental in confirming the critical and specific role of CDK4/6 in G1 control in certain cell types. nih.govmdpi.com

Similarly, other selective inhibitors have been developed to target different CDKs. The compound CGP 74514 dihydrochloride (B599025) is a potent and selective inhibitor of CDK1, with a reported IC₅₀ value of 25 nM. rndsystems.comtocris.comglpbio.combio-techne.com By specifically targeting CDK1, which is crucial for the G2/M transition, researchers can use CGP 74514 dihydrochloride to study the precise events leading to mitosis, investigate the consequences of blocking entry into this phase, and explore its role in processes like apoptosis. probechem.comresearchgate.net Such selective tools are essential for dissecting the complex and sometimes overlapping functions of the various CDK family members, thereby providing a clearer picture of the cell cycle's regulatory network. scbt.com

Table 2: Examples of CDK Inhibitors Used in Research

Inhibitor Type Compound Name(s) Primary Target(s) Research Significance
Pan-CDK (First Generation) Flavopiridol, Roscovitine Multiple CDKs (e.g., CDK1, 2, 4, 6, 7, 9) Broadly inhibits cell cycle and transcription; useful for studying global effects of CDK inhibition. nih.govnih.govmdpi.com
Pan-CDK (Second Generation) Dinaciclib, AT7519 Multiple CDKs (often with higher potency for specific subsets like CDK1, 2, 5, 9) Improved potency and different selectivity profiles compared to first-generation inhibitors. nih.govnih.gov
Selective CDK4/6 Palbociclib, Ribociclib, Abemaciclib CDK4, CDK6 Allows for specific interrogation of the G1 checkpoint and the Rb pathway. nih.gov
Selective CDK1 This compound CDK1 Enables focused study of the G2/M transition and the specific functions of CDK1. rndsystems.comtocris.com

Properties

Molecular Formula

C19H24ClN7.2HCl

Molecular Weight

458.82

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Origin of Product

United States

Molecular and Biochemical Characterization of Cgp 74514 Dihydrochloride As a Kinase Modulator

Mechanism of Cyclin-Dependent Kinase Inhibition

CGP 74514 dihydrochloride (B599025) functions as a kinase modulator primarily through the inhibition of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle. Its mechanism is centered on direct interaction with the kinase domain, leading to a reduction in catalytic activity and subsequent downstream cellular effects.

CGP 74514 dihydrochloride is classified as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the active site of the CDK, specifically within the ATP-binding pocket. The structure of CGP 74514 allows it to occupy the space normally taken by ATP, thereby preventing the kinase from binding its essential phosphate (B84403) donor. Type I inhibitors, which are ATP-competitive, interact with the active form of the kinase and mimic the hydrogen bonds formed between the adenine (B156593) ring of ATP and the hinge region of the enzyme. By blocking the ATP-binding site, the compound effectively inhibits the phosphotransferase function of the kinase.

The inhibitory activity of this compound has been quantified against several members of the CDK family, revealing a profile of a potent, though not entirely selective, inhibitor. While initially identified as a CDK1 inhibitor, subsequent analysis has shown activity against other CDKs. This broader activity has led to the suggestion that CGP 74514A should be considered a pan-CDK inhibitor.

Target Kinase ComplexIC50 Value
CDK1/cyclin B125 nM

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Multiple studies have established its half-maximal inhibitory concentration (IC50) to be 25 nM against the CDK1/cyclin B complex. This potent inhibition of CDK1, a key regulator of the G2/M phase transition in the cell cycle, is a primary characteristic of the compound's biochemical profile.

In addition to its effects on CDK1, research has demonstrated that CGP 74514A also exhibits potent inhibitory activity against CDK2 and CDK5. CDK2, often complexed with cyclin E, is essential for the G1 to S phase transition. CDK5 is considered an atypical CDK and is primarily active in postmitotic neurons, where it is involved in neuronal development and migration. While recognized as an inhibitor of these kinases, specific IC50 values for CGP 74514 against the CDK2/cyclin E complex are not as consistently reported as for CDK1.

The inhibitory spectrum of CGP 74514A extends to other CDKs, including CDK4, CDK7, and CDK9, although this inhibition may be less potent compared to its effect on CDK1. CDK4, in complex with D-type cyclins, plays a critical role in the G1 phase of the cell cycle. CDK7 and CDK9 are involved in the regulation of transcription. One study noted that while CGP 74514A inhibited CDK1 activity, it did not block the phosphorylation of the retinoblastoma protein (pRb) at sites specific to CDK2 and CDK4 in leukemia cells, suggesting a complex, context-dependent inhibitory profile.

The inhibition of CDK activity by this compound has direct consequences on the phosphorylation of key cellular substrates. Treatment with the inhibitor leads to a rapid decrease in CDK1 activity. This results in the dephosphorylation of CDK1 substrates such as p34(CDC2) and the retinoblastoma protein (pRb). The compound has also been shown to reduce the phosphorylation of Akt, a serine/threonine kinase involved in cell survival pathways. Furthermore, exposure to CGP 74514A can induce complex changes in other cell cycle-related proteins, including an increase in p21(CIP1) expression and the degradation of p27(KIP1).

Stabilization of Inactive Kinase Conformations

The activity of protein kinases is governed by their conformational state, primarily distinguished by the orientation of the Asp-Phe-Gly (DFG) motif within the activation loop. Type I inhibitors typically bind to the active "DFG-in" conformation, where the kinase is ready for catalysis. In contrast, Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation, preventing the kinase from becoming active mdpi.comnih.gov.

This compound acts as a reversible, ATP-competitive inhibitor. nih.gov This mechanism involves the inhibitor binding to the ATP pocket of the kinase, directly competing with the endogenous ATP substrate. researchgate.netmdpi.com Inhibitors that function in this manner are generally classified as Type I inhibitors, which associate with the active "DFG-in" state of the kinase. mdpi.com Therefore, the primary mechanism of this compound is the occupation of the ATP binding site in its active conformation, rather than the stabilization of an inactive kinase state.

Selectivity Profile Against Non-CDK Kinases

While initially identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), this compound has been evaluated against a panel of other protein kinases to determine its selectivity. guidetopharmacology.orgtocris.com Research has shown that it affects the activities of several non-CDK kinases, typically at much higher concentrations than those required for CDK1 inhibition.

Kinase TargetIC₅₀ Value
Protein Kinase C Alpha (PKCα)6.1 µM
Protein Kinase A (PKA)125 µM
Epidermal Growth Factor Receptor (EGFR)>10 µM

This compound demonstrates inhibitory activity against Protein Kinase C Alpha (PKCα), a member of the serine/threonine kinase family involved in various signal transduction pathways. However, its potency against PKCα is significantly lower than for its primary CDK targets, with a reported half-maximal inhibitory concentration (IC₅₀) of 6.1 µM.

The compound shows very weak activity against Protein Kinase A (PKA), another key serine/threonine kinase. The IC₅₀ value for the inhibition of PKA is reported to be 125 µM, indicating a low affinity for this enzyme compared to its primary targets.

This compound exhibits minimal activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Studies have reported its IC₅₀ value against EGFR to be greater than 10 µM.

Further research into the selectivity profile of CGP 74514 has revealed that it possesses dual inhibitory activity. In addition to its effects on CDKs, the compound also inhibits CDC2-like kinases (CLKs), specifically showing activity against CLK1, CLK2, and CLK4. nih.gov This finding suggests that CGP 74514 may not be a purely selective CDK1 inhibitor and that its biological effects could be partially attributable to the inhibition of the CLK family of kinases, which are crucial regulators of pre-mRNA splicing. nih.govresearchgate.net

Structural Insights into Kinase-Ligand Interactions

The molecular basis for the inhibitory action of this compound has been elucidated through X-ray crystallography. The compound binds within the ATP-binding pocket of the kinase, consistent with its mechanism as an ATP-competitive inhibitor. researchgate.netnoaa.gov

The crystal structure of human CDK1/CyclinB/Cks2 in complex with CGP 74514A (PDB ID: 6GU4) provides detailed insights into its binding mode. rcsb.org As a 2,6,9-trisubstituted purine (B94841) derivative, the inhibitor occupies the adenine binding pocket, mimicking the hydrogen bonding pattern of ATP with the hinge region of the kinase. researchgate.netguidetopharmacology.org This interaction physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's catalytic function. The specificity and potency of this compound arise from the precise fit and interactions of its substituted chemical groups with the amino acid residues lining the ATP-binding cleft. noaa.gov

Molecular Docking and Computational Modeling Studies

Molecular docking and co-crystallization studies have been instrumental in elucidating the binding mode of CGP 74514A, the active component of this compound, within the ATP-binding pocket of CDK1. These studies reveal that the purine core of the inhibitor mimics the adenosine (B11128) of ATP, positioning itself to form critical interactions with the kinase's hinge region. nih.gov

In a notable study, CGP 74514A was co-crystallized with the CDK1-cyclin B-Cks2 complex, providing a high-resolution view of its binding orientation. The inhibitor's purine core is nestled within a hydrophobic pocket, while its cyclohexylamine (B46788) moiety extends into the ribose-binding region of the ATP pocket. nih.gov This positioning allows for a series of specific interactions that stabilize the inhibitor-kinase complex, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates. The ethyl group attached to the purine ring of CGP 74514A also contributes to the binding by engaging in hydrophobic interactions. nih.gov

Interactive Data Table: Key Interactions of CGP 74514A with CDK1

Interacting Moiety of CGP 74514A Type of Interaction Interacting Residue(s) in CDK1
Purine Core Hydrogen Bond E81, L83
Cyclohexylamine Moiety Hydrogen Bond Q132
Purine Core Hydrophobic Interaction L135, A31
Ethyl Moiety Hydrophobic Interaction F80

Identification of Key Amino Acid Residues for Binding (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability and specificity of the CGP 74514A and CDK1 interaction are dictated by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding site.

Hydrogen Bonding: The purine core of CGP 74514A forms two crucial hydrogen bonds with the backbone atoms of the hinge region of CDK1. Specifically, it interacts with the main-chain carbonyl of Glutamic acid 81 (E81) and the main-chain amide of Leucine 83 (L83). nih.gov These interactions are characteristic of many ATP-competitive kinase inhibitors and are essential for anchoring the inhibitor in the active site. nih.govnih.gov Furthermore, the cyclohexylamine group of CGP 74514A forms an additional hydrogen bond with the main-chain carbonyl of Glutamine 132 (Q132), further stabilizing the complex. nih.gov

Hydrophobic Interactions: The binding of CGP 74514A is also significantly influenced by hydrophobic interactions. The inhibitor's purine core is situated in a hydrophobic sandwich between Leucine 135 (L135) and Alanine 31 (A31). nih.gov Moreover, the ethyl moiety of the inhibitor engages in a stacking interaction against the phenyl ring of the gatekeeper residue, Phenylalanine 80 (F80). nih.gov The gatekeeper residue is a critical determinant of inhibitor selectivity among different kinases, and this interaction with F80 contributes to the potent inhibition of CDK1 by CGP 74514A. nih.gov Computational studies on other CDK1 inhibitors have also highlighted the importance of hydrophobic interactions with residues such as Ile10, Val18, Val64, Phe82, Met85, and Ala145 in stabilizing ligand binding. nih.gov

Cellular and Subcellular Consequences of Cgp 74514 Dihydrochloride Activity

Modulation of Cell Cycle Progression

CGP 74514 dihydrochloride (B599025) is recognized for its ability to interfere with the normal progression of the cell cycle. medchemexpress.com This interference is a direct consequence of its inhibitory action on CDK1, a key enzyme that, in complex with cyclin B, governs the transition from the G2 phase to the M phase of the cell cycle. medchemexpress.compdbj.org

A primary and well-documented cellular response to CGP 74514 dihydrochloride is the arrest of the cell cycle at the G2/M transition. medchemexpress.commerckmillipore.com This halt prevents cells from entering mitosis, the process of cell division. In various cell lines, including human leukemia cells, treatment with CGP 74514A (a form of the compound) leads to an accumulation of cells in the G2/M phase. merckmillipore.commerckmillipore.com This effect underscores the compound's role in disrupting the normal sequence of cell division. nih.govnih.govresearchgate.netresearchgate.net

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content. missouri.edunih.govyoutube.com Cells in the G1 phase have a normal (2N) DNA content, while cells in the G2 and M phases have a doubled (4N) DNA content. nih.gov The S phase represents the period of DNA synthesis, with cells having a DNA content between 2N and 4N. nih.gov

Studies utilizing flow cytometry have demonstrated that exposure to this compound results in a significant increase in the population of cells with 4N DNA content, which is characteristic of cells arrested in the G2 or M phase. researchgate.netresearchgate.net This accumulation is a direct measurable outcome of the G2/M arrest induced by the compound.

Table 1: Illustrative Flow Cytometry Data of a Hypothetical Cell Line Treated with this compound

Treatment GroupPercentage of Cells in G1 PhasePercentage of Cells in S PhasePercentage of Cells in G2/M Phase
Control (Untreated)60%25%15%
CGP 74514 (1 µM)20%10%70%

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that DNA replication is complete and any DNA damage is repaired before the cell enters mitosis. nih.govyoutube.com The activity of the CDK1/cyclin B complex is central to overcoming this checkpoint. By inhibiting CDK1, this compound effectively activates the G2/M checkpoint, preventing mitotic entry. medchemexpress.comyoutube.com This forced arrest can provide an opportunity for the cell to undergo repair processes or, if the arrest is prolonged or the damage irreparable, can lead to other cellular outcomes such as apoptosis.

Regulation of Cell Cycle Regulatory Proteins

The activity of this compound directly and indirectly influences the key proteins that regulate the cell cycle.

Cyclin B is a crucial regulatory partner for CDK1. pdbj.org The formation of the CDK1/cyclin B complex is essential for the kinase to become active and drive the cell into mitosis. pdbj.org While this compound primarily targets the kinase activity of CDK1, its induction of G2/M arrest can have downstream effects on the levels of cell cycle proteins. medchemexpress.com For instance, prolonged arrest at the G2/M checkpoint can influence the expression levels of cyclin B1. nih.gov

p34(CDC2), also known as CDK1, is the direct molecular target of this compound. medchemexpress.comrndsystems.com The activity of CDK1 is tightly regulated by phosphorylation. Activating phosphorylation at Threonine 161 is required for its function, while inhibitory phosphorylations at Tyrosine 15 and Threonine 14 keep the kinase inactive during the G2 phase. rndsystems.com The removal of these inhibitory phosphates by the phosphatase CDC25 is a key step in initiating mitosis. rndsystems.com

Research has shown that treatment with CGP74514A leads to the dephosphorylation of p34(CDC2) in human leukemia cells. nih.gov This is a direct consequence of the inhibition of CDK1 activity, which is part of a complex feedback loop regulating its own phosphorylation state. nih.govnih.gov

Table 2: Summary of this compound's Effects on Cell Cycle Regulatory Proteins

ProteinRole in Cell CycleEffect of this compoundReference
p34(CDC2) / CDK1 Key kinase for G2/M transitionDirectly inhibited; dephosphorylated medchemexpress.comnih.gov
Cyclin B Regulatory subunit of CDK1Formation of active complex with CDK1 is inhibited pdbj.org
Levels and Degradation of Cyclin-Dependent Kinase Inhibitors (e.g., p21(CIP1), p27(KIP1))

This compound modulates the levels of key cyclin-dependent kinase inhibitors (CKIs), which are crucial regulators of cell cycle transitions. The Cip/Kip family of CKIs, including p21(CIP1) and p27(KIP1), are primary targets. wikipedia.org These proteins are known to bind to and inhibit the activity of G1/S- and S-phase cyclin-CDK complexes. wikipedia.org

In human leukemia cells (U937), treatment with the closely related compound CGP 74514A has been shown to cause an increase in the expression of p21(CIP1). nih.gov Conversely, the same treatment leads to the degradation of p27(KIP1). nih.gov While seemingly contradictory, the differential regulation of p21 and p27 suggests a complex interplay in the cellular response to CDK1 inhibition. The upregulation of p21 can contribute to cell cycle arrest, a known effect of CKI activity. nih.govnih.gov The degradation of p27, however, may represent a more complex regulatory feedback mechanism, as p27 levels are tightly controlled throughout the cell cycle. nih.gov

Table 1: Effect of CGP 74514A on Cyclin-Dependent Kinase Inhibitors in U937 Leukemia Cells

CKI ProteinObserved EffectReference
p21(CIP1)Increased expression nih.gov
p27(KIP1)Degradation nih.gov
Phosphorylation and Degradation of Retinoblastoma Protein (pRb)

The retinoblastoma protein (pRb) is a critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation. nih.gov In its hypophosphorylated state, pRb binds to E2F transcription factors, inhibiting the expression of genes required for S-phase entry. Phosphorylation of pRb by cyclin-D-CDK4/6 and cyclin-E-CDK2 complexes leads to the release of E2F, allowing cell cycle progression. nih.gov

Treatment of human leukemia cells with CGP 74514A induces an early dephosphorylation of pRb, which is consistent with its primary activity as a CDK1 inhibitor. nih.gov This dephosphorylation is followed by the degradation of the pRb protein itself. nih.gov This dual action on pRb—first dephosphorylation and then degradation—ensures a robust block to cell cycle progression.

Modulation of E2F1 Expression

E2F1 is a key member of the E2F family of transcription factors that are essential for the G1/S transition and are negatively regulated by pRb. nih.gov The activity of CGP 74514A leads to a diminished expression of E2F1 in human leukemia cells. nih.gov This reduction in E2F1 levels is a direct downstream consequence of the effects on pRb. The dephosphorylation of pRb would lead to increased sequestration of E2F1, thereby inhibiting its transcriptional activity and likely leading to its reduced expression through autoregulatory feedback loops. nih.gov

Induction of Programmed Cell Death Pathways

Beyond its effects on cell cycle regulation, this compound is a potent inducer of programmed cell death, or apoptosis.

Apoptosis Induction in Various Cellular Models

The pro-apoptotic activity of this compound and its analogs has been documented in a variety of cancer cell lines. In human leukemia cell lines such as U937, HL-60, KG-1, CCRF-CEM, Raji, and THP, treatment with CGP 74514A induced apoptosis in a significant percentage of cells. nih.gov Specifically, in U937 cells, apoptosis was observed within 4 hours of treatment and affected nearly all cells by 24 hours. nih.gov

Furthermore, in breast cancer cell lines, including the TRAIL-resistant MCF-7, T47D, and SK-BR-3 cells, CGP 74514A was found to enhance sensitivity to TRAIL-induced apoptosis. nih.gov This suggests that CGP 74514 can overcome resistance to other apoptotic stimuli. Studies on neuroendocrine tumor cell lines, such as the human pancreatic carcinoid cell line BON-1 and the bronchial carcinoid cell lines NCI-H727 and NCI-H720, have also demonstrated the cytotoxic and apoptosis-inducing effects of CGP 74514A. researchgate.net

Table 2: Cellular Models of CGP 74514-Induced Apoptosis

Cell LineCell TypeKey FindingReference
U937, HL-60, KG-1, CCRF-CEM, Raji, THPHuman LeukemiaInduction of apoptosis nih.gov
MCF-7, T47D, SK-BR-3Human Breast CancerEnhancement of TRAIL-induced apoptosis nih.gov
BON-1Human Pancreatic CarcinoidInduction of apoptosis researchgate.net
NCI-H727, NCI-H720Human Bronchial CarcinoidInduction of apoptosis researchgate.net
Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)

The induction of apoptosis by this compound involves the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are central to the execution of the apoptotic program. rndsystems.com The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3. rndsystems.comnih.gov

In human leukemia cells treated with CGP 74514A, activation of caspase-9 has been observed. nih.gov The activation of caspase-9 is often associated with the intrinsic or mitochondrial pathway of apoptosis, which is triggered by cellular stress and damage. nih.gov Furthermore, in neuroendocrine tumor cells, CGP 74514A treatment resulted in a time- and dose-dependent activation of caspase-3. researchgate.net The activation of caspase-8 has also been implicated in apoptosis induced by other agents, where it can be activated downstream of caspase-3 and -9. nih.gov In some cellular contexts, active caspase-3 can create a feedback loop to further activate caspase-8. stanford.edu

Cleavage of PARP

A key substrate of activated executioner caspases, particularly caspase-3 and caspase-7, is the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP is a well-established hallmark of apoptosis. During apoptosis, PARP is cleaved from its full-length 116 kDa form into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. nih.gov

In line with its ability to activate caspases, treatment with CGP 74514A leads to the cleavage of PARP in human leukemia cells. nih.gov This event is a downstream consequence of caspase activation and serves as a biochemical marker of apoptosis induced by the compound. The cleavage of PARP by caspases is thought to prevent DNA repair and conserve cellular energy during the apoptotic process.

Mitochondrial Damage and Cytochrome c Release

This compound has been identified as an inducer of significant mitochondrial damage, a critical event in the initiation of the intrinsic apoptotic pathway. rndsystems.comsigmaaldrich.commerckmillipore.comprobes-drugs.org Research demonstrates that treatment with this compound, particularly its active form CGP74514A, leads to a loss of mitochondrial membrane potential (Δψm) in various cancer cell lines. nih.gov This disruption of the mitochondrial integrity is a key step that precedes the release of pro-apoptotic factors into the cytoplasm.

Specifically, in studies involving human leukemia cell lines, exposure to CGP74514A triggered the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov The translocation of cytochrome c is a pivotal event in apoptosis, as it participates in the formation of the apoptosome, a protein complex that activates initiator caspases. medkoo.com Alongside cytochrome c, the compound also induces the release of another mitochondrial protein, Smac/DIABLO, which functions to neutralize inhibitors of apoptosis proteins (IAPs), thereby further promoting the apoptotic cascade. nih.gov This evidence firmly establishes that this compound's mechanism of action involves compromising mitochondrial function to engage the core machinery of cellular self-destruction.

Modulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

The apoptotic cascade initiated by this compound is closely regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic and pro-apoptotic members. The activity of anti-apoptotic proteins like Bcl-2 and Bcl-xL is crucial in determining a cell's susceptibility to apoptotic stimuli. nih.gov Research has shown that the cytotoxic effects of CGP74514A are significantly influenced by the levels of these protective proteins.

In human leukemia cells, the apoptotic effects induced by CGP74514A were substantially counteracted by the ectopic overexpression of full-length Bcl-2 and Bcl-xL. nih.govmedkoo.com This finding indicates that the apoptotic signals generated by this compound operate upstream of the regulatory checkpoint controlled by Bcl-2 and Bcl-xL. These anti-apoptotic proteins function by sequestering pro-apoptotic members, thereby preventing mitochondrial outer membrane permeabilization. nih.gov The ability of overexpressed Bcl-2 or Bcl-xL to block CGP74514A-induced apoptosis demonstrates that a sufficient quantity of these proteins can effectively neutralize the compound's pro-apoptotic signaling, highlighting their role as key modulators of its activity. nih.govmedkoo.com

Analysis of Nuclear Fragmentation and Condensation

A hallmark of the execution phase of apoptosis is the dramatic morphological change that occurs within the cell nucleus, characterized by chromatin condensation and the eventual fragmentation of the nucleus into discrete apoptotic bodies. jax.orgnih.gov Studies have confirmed that treatment with this compound's active form, CGP-74514A, induces these characteristic nuclear changes in cancer cells.

In vitro research on neuroendocrine tumor cell lines, specifically the human pancreatic carcinoid line BON-1 and the bronchial carcinoid line NCI-H727, demonstrated a time- and dose-dependent increase in both nuclear condensation and fragmentation upon exposure to the compound. researchgate.netnih.gov These observations, made using multiparametric high-content screening assays, were further validated by direct nuclear morphological examination with microscopy. nih.gov This process of nuclear destruction is typically driven by caspases activated downstream of mitochondrial events, which cleave key structural proteins within the nucleus, such as lamins, leading to the collapse of the nuclear architecture. nih.govmdpi.com

Effects on Cellular Proliferation and Viability in vitro

Dose-Response Relationships in Diverse Cell Lines

This compound exhibits potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines, though the sensitivity can vary depending on the cell type. The compound is a highly potent inhibitor of its primary target, cyclin-dependent kinase 1 (CDK1), with an IC50 value of 25 nM. rndsystems.commedchemexpress.comtocris.com Its effect on cell viability is demonstrated in a range of in vitro models.

In a broad study on human leukemia cells, an 18-hour exposure to 5 µM of the active form, CGP74514A, induced apoptosis in 30% to 95% of cells across multiple lines, including U937, HL-60, KG-1, CCRF-CEM, Raji, and THP cells. nih.gov For instance, in U937 leukemia cells, apoptosis became evident within 4 hours of treatment with 5 µM CGP74514A and affected nearly all cells by the 24-hour mark. nih.govmedkoo.com

Studies on neuroendocrine tumor cells also confirmed its antitumor activity. The compound was effective against the human pancreatic carcinoid cell line BON-1 and the human bronchial carcinoid cell lines NCI-H727 and NCI-H720, with the atypical carcinoid line NCI-H720 showing greater sensitivity than the typical NCI-H727 line. researchgate.netnih.gov

Below is a summary of the observed in vitro effects of CGP74514A on various cancer cell lines.

Cell LineCancer TypeConcentrationObserved EffectReference
U937Histiocytic Lymphoma5 µM~100% apoptosis by 24 hours nih.gov
HL-60Promyelocytic Leukemia5 µM30-95% apoptosis by 18 hours nih.gov
KG-1Acute Myelogenous Leukemia5 µM30-95% apoptosis by 18 hours nih.gov
CCRF-CEMAcute Lymphoblastic Leukemia5 µM30-95% apoptosis by 18 hours nih.gov
RajiBurkitt's Lymphoma5 µM30-95% apoptosis by 18 hours nih.gov
THPAcute Monocytic Leukemia5 µM30-95% apoptosis by 18 hours nih.gov
BON-1Pancreatic CarcinoidNot specifiedCytotoxic activity, induction of apoptosis researchgate.netnih.gov
NCI-H727Bronchial Carcinoid (Typical)Not specifiedCytotoxic activity, induction of apoptosis researchgate.netnih.gov
NCI-H720Bronchial Carcinoid (Atypical)Not specifiedHigher antitumor activity compared to NCI-H727 researchgate.netnih.gov

Impact on Colony Formation

The clonogenic survival assay is a standard in vitro method used to determine the ability of a single cell to undergo unlimited division to form a colony, measuring the long-term effectiveness of an anti-cancer agent. nih.gov Despite the documented effects of this compound on apoptosis and cell viability, a review of the available scientific literature did not yield specific studies that have evaluated its direct impact on the colony-forming ability of cancer cells. Therefore, data on dose-response relationships for this compound in clonogenic or colony formation assays are not currently available.

Influence on Additional Cellular Processes

The primary mechanism of action of this compound is the potent and selective inhibition of cyclin-dependent kinase 1 (CDK1), a key enzyme that governs the transition from the G2 phase of the cell cycle into mitosis (M phase). sigmaaldrich.commerckmillipore.commedchemexpress.com This inhibition directly leads to cell cycle arrest at the G2/M checkpoint. merckmillipore.commedchemexpress.com

Beyond its direct effect on CDK1, treatment with this compound has been shown to influence other critical cellular signaling pathways and proteins. In leukemia cells, the compound reduces the phosphorylation of Akt, a central protein kinase involved in promoting cell survival and proliferation. rndsystems.comtocris.com Furthermore, exposure to its active form, CGP74514A, induces complex alterations in other cell cycle regulatory proteins. These changes include an increase in the expression of the CDK inhibitor p21(CIP1) and the degradation of another inhibitor, p27(KIP1), in human leukemia cells. nih.govmedkoo.com This web of interactions underscores that this compound disrupts not only cell cycle progression but also fundamental survival signaling pathways within the cancer cell.

Modulation of DNA Damage Response and Repair

This compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This activity directly implicates it in the modulation of the DNA Damage Response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions. The DDR is intrinsically linked to cell cycle checkpoints, which are crucial for preventing cells with damaged DNA from proceeding through the cell cycle and dividing.

Cancer cells, particularly those with mutations in tumor suppressor genes like p53, often have a compromised G1/S checkpoint. This defect makes them heavily reliant on the G2/M checkpoint to pause the cell cycle and allow for DNA repair before entering mitosis. CDK1 is a master regulator of this G2/M transition. By inhibiting CDK1, CGP 74514 effectively abrogates the G2/M checkpoint. This forces cells, including those that have not completed DNA repair, to prematurely enter mitosis. This process, known as checkpoint abrogation, can lead to catastrophic mitotic failure and subsequent programmed cell death (apoptosis) in cancer cells with high levels of DNA damage.

Research into the effects of CGP 74514A in human leukemia cell lines demonstrates that its activity leads to complex alterations in cell cycle-related proteins. Treatment results in the dephosphorylation of the retinoblastoma protein (pRb) and induces extensive mitochondrial damage and caspase activation, all of which are hallmarks of apoptosis. nih.gov This mechanism, which pushes cells with genomic instability past a critical checkpoint, represents a key strategy for targeting cancer cells that have defective DNA damage response pathways.

Induction of Centrosomal Defects

The integrity of the centrosome, the primary microtubule-organizing center in animal cells, is critical for the proper formation of the bipolar mitotic spindle and accurate chromosome segregation. The activity of CDK1 is essential for regulating centrosome separation and maturation at the onset of mitosis. Consequently, inhibition of CDK1 can lead to significant structural and functional defects in centrosomes.

Studies using other specific CDK1 inhibitors have shown that even partial inhibition of the kinase during the G2 phase can lead to severe mitotic aberrations, including centrosome fragmentation. nih.gov This fragmentation involves the dispersal of pericentriolar material (PCM), the protein matrix surrounding the centrioles that is responsible for nucleating microtubules. mdpi.com The loss of PCM integrity results in the formation of multipolar spindles, where more than two spindle poles are present. nih.gov Such aberrant spindle structures lead to improper chromosome segregation, which can trigger cell death or result in aneuploidy, a state of having an abnormal number of chromosomes.

Overexpression of human Cdc14A, a phosphatase that counteracts CDK activity, has been shown to cause the loss of pericentriolar markers like pericentrin and γ-tubulin from centrosomes, disrupting their structure. nih.gov Similarly, inhibiting Aurora A kinase, another key mitotic regulator, is sufficient to cause PCM fragmentation. mdpi.com Given that CGP 74514 directly targets CDK1, a central player in this regulatory network, its activity contributes to the disruption of the precise balance of phosphorylation required for maintaining centrosome integrity throughout the cell cycle.

Impact on Neuroendocrine Transdifferentiation of Cancer Cells

Neuroendocrine transdifferentiation is a process where cancer cells, such as prostate adenocarcinoma, acquire neuroendocrine-like features, often as a mechanism of resistance to targeted therapies. nih.gov Research has been conducted to evaluate the cytotoxic effects of CGP 74514A on established neuroendocrine tumor (NET) cells.

In a study utilizing a three-dimensional in vitro hollow fiber model, CGP-74514A demonstrated antitumor activity against several human neuroendocrine tumor cell lines, including BON-1 (pancreatic carcinoid), NCI-H727 (typical bronchial carcinoid), and NCI-H720 (atypical bronchial carcinoid). researchgate.net The compound was found to have greater antitumor effects on the atypical NCI-H720 cell line compared to the typical NCI-H727 line. researchgate.net

The mechanism of this cytotoxic activity was investigated and found to be linked to the induction of apoptosis. Treatment with CGP-74514A resulted in a time- and dose-dependent activation of caspase-3 and an increase in nuclear condensation and fragmentation, which are characteristic features of apoptosis. researchgate.net These findings establish that CGP 74514A has a cytotoxic and pro-apoptotic effect on neuroendocrine tumor cells in vitro. researchgate.netnih.gov

Effects on Retinol (B82714) Signaling Pathways

The retinol (vitamin A) signaling pathway is essential for regulating the biosynthesis of all-trans retinoic acid (atRA), a molecule that controls the transcription of genes vital for numerous biological processes. Chemicals that interfere with this pathway can disrupt the normal homeostasis of atRA. High-throughput screening assays have been developed to identify such disruptive compounds.

In a cell-based quantitative high-throughput screening (qHTS) assay using a Retinoic Acid Response Element (RARE) reporter gene, CGP-74514A hydrochloride was identified as an antagonist of the retinol signaling pathway. nih.gov The compound was shown to inhibit the retinol-induced expression of the reporter gene, indicating its ability to interfere with this signaling cascade. The study suggests that such compounds may act directly on components of the retinol signaling pathway or influence it through crosstalk with other cellular signaling networks.

The specific findings for CGP-74514A hydrochloride in the RARE antagonist assay are detailed in the table below.

CompoundIC50 (µM)Efficacy (%)
CGP-74514A hydrochloride2.98-110.32

This interactive table summarizes the inhibitory concentration (IC50) and efficacy of CGP-74514A hydrochloride as an antagonist in the Retinoic Acid Response Element (RARE) assay.

Preclinical Efficacy and Mechanistic Investigations in Biological Research Models

In Vitro Research Models

Sensitivity and Resistance Profiles Across Cancer Cell Lines

The in vitro activity of CGP 74514 dihydrochloride (B599025) has been evaluated against a panel of cancer cell lines, with a notable focus on hematological malignancies and neuroendocrine tumors.

Leukemia Cell Lines:

A significant body of research has demonstrated the pro-apoptotic effects of CGP 74514A, a closely related analog, in a variety of human leukemia cell lines. An 18-hour exposure to the compound induced mitochondrial damage and apoptosis in cell lines including U937, HL-60, KG-1, CCRF-CEM, Raji, and THP. nih.govingentaconnect.com In U937 cells, apoptosis was observed within 4 hours of treatment and reached near-complete cell death by 24 hours. nih.govingentaconnect.com Mechanistically, the compound was found to inhibit Cdk1 activity, leading to downstream effects such as the dephosphorylation of the retinoblastoma protein (pRb) and alterations in the expression of cell cycle-related proteins like p21(CIP1) and p27(KIP1). ingentaconnect.com The apoptotic process was shown to be dependent on caspase activation, as it was opposed by caspase inhibitors. nih.govingentaconnect.com

Cell LineTypeEffect of CGP 74514A
U937 Histiocytic LymphomaInduction of apoptosis
HL-60 Acute Promyelocytic LeukemiaInduction of apoptosis
KG-1 Acute Myelogenous LeukemiaInduction of apoptosis
CCRF-CEM Acute Lymphoblastic LeukemiaInduction of apoptosis
Raji Burkitt's LymphomaInduction of apoptosis
THP Acute Monocytic LeukemiaInduction of apoptosis

Neuroendocrine Tumor Cells:

Studies have also explored the cytotoxic activity of CGP-74514A in neuroendocrine tumor (NET) cell lines. In a study utilizing a hollow fiber model, CGP-74514A demonstrated antitumor activity against the human pancreatic carcinoid cell line BON-1 and the human bronchial carcinoid cell lines NCI-H727 (typical) and NCI-H720 (atypical). nih.govresearchgate.net The compound showed higher activity against the atypical carcinoid cell line NCI-H720 compared to the typical NCI-H727 cell line. nih.govresearchgate.net The mechanism of action was determined to be, at least in part, through the induction of apoptosis, as evidenced by the activation of caspase-3 and nuclear fragmentation. nih.govresearchgate.net

Cell LineTypeEffect of CGP-74514A
BON-1 Pancreatic CarcinoidAntitumor activity, induction of apoptosis
NCI-H727 Typical Bronchial CarcinoidAntitumor activity, induction of apoptosis
NCI-H720 Atypical Bronchial CarcinoidHigher antitumor activity compared to NCI-H727

Studies in Three-Dimensional and Organotypic Culture Systems

The evaluation of CGP 74514 dihydrochloride has extended to three-dimensional (3D) culture systems, which more closely mimic the in vivo tumor microenvironment.

Hollow Fiber Model:

An in vitro hollow fiber model was employed to assess the cytotoxic effects of CGP-74514A on neuroendocrine tumor cells. nih.govresearchgate.net This model allows for the culture of cells in a 3D environment, providing a more physiologically relevant system for drug testing. The study revealed that neuroendocrine tumor cells cultured for a shorter duration (3 days) were more sensitive to the compound compared to those cultured for a longer period (14 days), suggesting that the duration of culture and the establishment of a more complex 3D structure can influence drug sensitivity. nih.govresearchgate.net

Evaluation in Specific Disease-Relevant Primary Cells

While extensive studies on primary cells are limited, some research has included the evaluation of related compounds in disease-relevant primary cell models.

Human Chondrocytes:

In a high-throughput screening assay aimed at identifying potential disease-modifying drugs for osteoarthritis, CGP-74514A hydrochloride was among the compounds tested on normal human chondrocytes. The screen evaluated the inhibition of fibronectin fragment-induced MMP-13 production and cytotoxicity. While the primary focus of this research was not on the anti-cancer properties of the compound, it provides data on its effects on non-cancerous primary cells.

Investigation of Specific Toxicity in Genetically Modified Cells

There is currently a lack of specific published research investigating the toxicity of this compound in genetically modified cells, such as those with BRCA2 deficiency.

In Vivo Preclinical Research Models (Non-Clinical Development)

Efficacy in Xenograft and Allograft Tumor Models

At present, there is a notable absence of publicly available data on the efficacy of this compound in in vivo xenograft or allograft tumor models. Such studies are crucial for understanding the compound's therapeutic potential in a whole-organism context.

Evaluation of Target Engagement and Pharmacodynamic Markers in vivo

The in vivo assessment of a compound's ability to engage its intended molecular target and elicit a measurable biological response is a critical step in preclinical research. For this compound, a potent inhibitor of cyclin-dependent kinase 1 (CDK1), these investigations are essential to confirm that its mechanism of action observed in vitro translates to a complex living system. nih.govhellobio.comrndsystems.comtocris.combio-techne.combiocat.com Target engagement validation provides direct evidence that the drug binds to its target, while the measurement of pharmacodynamic markers confirms the downstream biological consequences of this interaction. pelagobio.com

As a selective CDK1 inhibitor, the primary target of this compound is the CDK1 enzyme, a key regulator of cell cycle progression, particularly at the G2/M transition. nih.govnih.govnih.gov In vivo studies have focused on markers that reflect the direct inhibition of CDK1 and the subsequent cellular outcomes. One of the most direct pharmacodynamic markers for CDK1 inhibition is the dephosphorylation of its substrates. nih.gov For instance, treatment with CGP 74514 has been shown to lead to the dephosphorylation of the p34(CDC2) protein, a component of the CDK1 complex. nih.gov This change is a direct indicator of target engagement and kinase activity inhibition within the cell. nih.gov

Furthermore, the inhibition of CDK1 by CGP 74514 sets off a cascade of downstream events, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). nih.govjofamericanscience.org These downstream effects serve as crucial pharmacodynamic markers. Research has shown that exposure to CGP 74514 induces significant apoptosis in various cancer cell lines. hellobio.comnih.govjofamericanscience.org This is often quantified by measuring the activation of caspases, key enzymes in the apoptotic pathway, and the degradation of specific cellular proteins like Poly (ADP-ribose) polymerase (PARP). nih.gov Studies have noted that CGP 74514-induced apoptosis is accompanied by the activation of caspase-9 and the subsequent degradation of PARP. nih.gov

Another significant pharmacodynamic marker influenced by CGP 74514 treatment is the modulation of cell cycle-related proteins. nih.gov Observations include an increase in p21(CIP1) expression and the degradation of p27(KIP1), both of which are involved in cell cycle regulation. nih.gov Additionally, a notable decrease in the expression of the E2F1 transcription factor has been reported, further linking the compound's activity to the intricate network controlling cell proliferation. nih.gov

The table below summarizes the key in vivo pharmacodynamic markers that have been evaluated in relation to this compound's mechanism of action.

CategoryPharmacodynamic MarkerObserved EffectBiological SignificanceCitation
Target Engagement p34(CDC2) PhosphorylationDecreaseDirect evidence of CDK1 kinase inhibition. nih.gov
Cell Cycle Regulation p21(CIP1) ExpressionIncreaseInduction of a cell cycle inhibitor. nih.gov
p27(KIP1) ExpressionDegradationAlteration of cell cycle control proteins. nih.gov
E2F1 ExpressionDecreaseDownregulation of a key proliferation-associated transcription factor. nih.gov
Apoptosis Induction Caspase-9 ActivationIncreaseInitiation of the intrinsic apoptotic pathway. nih.gov
PARP DegradationIncreaseConfirmation of the execution phase of apoptosis. nih.gov
Mitochondrial DamageIncreaseDisruption of mitochondrial integrity, a key step in apoptosis. hellobio.comnih.gov

These findings from preclinical models underscore the compound's ability to engage its target, CDK1, and initiate a cascade of anti-proliferative and pro-apoptotic effects. The consistent observation of these pharmacodynamic markers provides a strong rationale for its mechanism of action in a biological context.

Interactions with Molecular Signaling Pathways and Cellular Networks

Crosstalk with Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling cascade that plays a pivotal role in regulating cell growth, proliferation, survival, and apoptosis. mycancergenome.orgwikipedia.orgnih.govnih.gov Dysregulation of this pathway is a common feature in many cancers, making it a critical target for therapeutic intervention. nih.govnih.gov Research has demonstrated that the cellular effects of CGP 74514 dihydrochloride (B599025) are intertwined with the activity of this crucial survival pathway. tocris.com

A key mechanism through which CGP 74514 dihydrochloride interacts with the PI3K/Akt/mTOR pathway is by modulating the phosphorylation state of Akt, also known as Protein Kinase B (PKB). Akt is a serine/threonine kinase that, once activated by phosphorylation, mediates downstream signals promoting cell survival. wikipedia.orgyoutube.com

Studies have shown that this compound can reduce the phosphorylation of Akt in leukemia cells. tocris.comrndsystems.com This inhibitory effect on Akt activation is a critical aspect of its biological activity. The lethal effects of the compound in human leukemia cells have been shown to proceed through a process that is dependent on the PI3K/Akt pathway. tocris.com This indicates a significant crosstalk between the CDK inhibition by this compound and the PI3K/Akt signaling axis.

Pathway ComponentEffect of this compoundCell TypeReference
Akt PhosphorylationReductionLeukemia cells tocris.comrndsystems.com

By inhibiting Akt phosphorylation, this compound effectively dampens a primary pro-survival signal within the cell. The PI3K/Akt/mTOR pathway's role is to suppress apoptosis and promote proliferation; its inhibition, therefore, has profound implications for cell fate. nih.govyoutube.com

Treatment with this compound has been consistently shown to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comhellobio.com In human leukemia cells, exposure to the compound leads to extensive mitochondrial damage, caspase activation, and ultimately, apoptosis. researchgate.netnih.gov Similarly, in HepG2 liver cancer cells, CGP 74514A blocked cell proliferation and induced apoptosis. jofamericanscience.org This pro-apoptotic effect is linked to the downregulation of the anti-apoptotic protein Bcl-2. jofamericanscience.org Furthermore, ectopic expression of Bcl-2 or Bcl-xL has been shown to substantially block the apoptosis mediated by the compound, confirming the importance of this mechanism. nih.gov The inhibition of CDK1 by this compound also leads to cell cycle arrest, typically at the G2/M phase, which can be a precursor to apoptosis. medchemexpress.com

Regulation of Gene Expression and Transcriptional Programs

The influence of this compound extends to the regulation of gene expression, affecting the transcription of proteins that are critical for cell cycle control and survival.

Global gene expression profiling techniques, such as RNA sequencing (RNA-seq) and DNA microarrays, are powerful tools used to simultaneously measure the expression levels of thousands of genes. nih.govnih.gov These methods provide a comprehensive snapshot of the cellular response to a specific treatment. While these techniques are widely used to understand the mechanisms of action for various compounds, detailed studies utilizing RNA-seq or microarrays to specifically profile the global gene expression changes induced by this compound are not extensively detailed in publicly available research. Such analyses would be valuable to fully elucidate the complete range of transcriptional programs affected by this CDK inhibitor.

While global profiling data is limited, research has identified specific changes in the expression of key cell cycle and apoptosis-related proteins following treatment with CGP 74514A. In human leukemia cells, treatment resulted in several notable changes in protein levels that indicate a modulation of transcriptional and post-transcriptional events. nih.gov

Specifically, the compound was found to increase the expression of p21(CIP1), a cyclin-dependent kinase inhibitor, while promoting the degradation of p27(KIP1), another CDK inhibitor. nih.gov It also led to a decrease in the expression of the transcription factor E2F1, which is necessary for S-phase progression. nih.gov In liver cancer cells, CGP 74514A treatment led to the stabilization of p53 protein levels. jofamericanscience.org The p53 tumor suppressor is a critical transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis, including MDM2. nih.gov While CGP 74514A affects p53, direct modulation of MDM2-Luciferase activity by the compound has not been specifically reported in the available literature.

Protein/FactorEffect of CGP 74514A TreatmentCell TypeReference
p21(CIP1)Increased expressionLeukemia cells nih.gov
p27(KIP1)DegradationLeukemia cells nih.gov
E2F1Diminished expressionLeukemia cells nih.gov
p53Stabilized protein levelsHepG2 cells jofamericanscience.org
Cyclin BDownregulationHepG2 cells jofamericanscience.org

Integration into Broader Kinase Signaling Networks

This compound's mechanism of action is rooted in its function as a kinase inhibitor, placing it within the complex and interconnected network of cellular signaling pathways regulated by phosphorylation. Originally developed as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with an IC50 value of 25 nM, its primary role was understood to be the regulation of the G2/M cell cycle checkpoint. tocris.commedchemexpress.com

However, subsequent research has suggested a broader inhibitory profile. guidetopharmacology.org Some studies indicate that CGP 74514A also exhibits potent inhibitory activity against CDK2 and CDK5, and at least some inhibition of CDKs 4, 7, and 9. guidetopharmacology.org This suggests that it may be more accurately classified as a pan-CDK inhibitor. guidetopharmacology.org This broader specificity means its effects ripple through multiple stages of the cell cycle and other CDK-dependent processes. The inhibition of multiple CDKs, which are central regulators of cell cycle progression and transcription, combined with its crosstalk with the PI3K/Akt survival pathway, demonstrates how this compound is integrated into the broader kinase signaling network that determines cell proliferation and survival. tocris.com

Kinase TargetPotency/ActivityReference
CDK1Potent inhibitor (IC50 = 25 nM) tocris.commedchemexpress.com
CDK2Potent inhibitory activity guidetopharmacology.org
CDK5Potent inhibitory activity guidetopharmacology.org
CDK4Some inhibition guidetopharmacology.org
CDK7Some inhibition guidetopharmacology.org
CDK9Some inhibition guidetopharmacology.org

Effects on Upstream and Downstream Signaling Cascades

This compound is a potent inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. tocris.commedchemexpress.com Its primary mechanism of action is the inhibition of the CDK1/cyclin B complex, which in turn modulates a variety of downstream signaling pathways that control cell cycle progression and apoptosis. medchemexpress.com The inhibitory concentration (IC50) of this compound for CDK1 is 25 nM. tocris.commedchemexpress.com Research in human leukemia cells has demonstrated that this compound induces complex alterations in proteins related to the cell cycle, leading to mitochondrial damage, caspase activation, and ultimately, apoptosis. nih.gov

The inhibition of CDK1 by this compound initiates a cascade of downstream effects on several key regulatory proteins. These effects include the modulation of the Akt signaling pathway, the regulation of the Retinoblastoma protein (pRb)-E2F1 transcription factor axis, and alterations in the levels of the cyclin-dependent kinase inhibitors p21(CIP1) and p27(KIP1). tocris.comnih.gov

Treatment with this compound has been shown to reduce the phosphorylation of Akt, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. tocris.com The reduction in Akt phosphorylation contributes to the pro-apoptotic effects of this compound. tocris.com

A significant downstream effect of CDK1 inhibition by this compound is the dephosphorylation of the Retinoblastoma protein (pRb). nih.gov This dephosphorylation occurs rapidly, within two hours of treatment. nih.gov The hypophosphorylated state of pRb is its active form, which binds to and sequesters the E2F1 transcription factor. This sequestration prevents E2F1 from activating the transcription of genes necessary for the G1 to S phase transition. nih.govnih.gov

Furthermore, treatment with this compound leads to a diminished expression of E2F1. nih.gov The combination of pRb dephosphorylation and reduced E2F1 expression contributes to cell cycle arrest. Interestingly, while CGP 74514A effectively induces dephosphorylation of pRb, it does not inhibit the phosphorylation of pRb at sites specific to CDK2 and CDK4. nih.gov

The activity of this compound also extends to the regulation of the cyclin-dependent kinase inhibitors p21(CIP1) and p27(KIP1). nih.gov Treatment with the compound results in an increased expression of p21(CIP1). nih.gov p21 is a well-known inhibitor of various cyclin-CDK complexes and its upregulation contributes to cell cycle arrest. nih.govnih.gov

In contrast to its effect on p21, this compound promotes the degradation of p27(KIP1). nih.gov The regulation of p27 is complex, with its protein levels being controlled through translational and post-translational mechanisms, including degradation via the ubiquitin-proteasome pathway. nih.gov

Table 1: Effects of this compound on Downstream Signaling Molecules

Target MoleculeEffectConsequence
AktReduced phosphorylation tocris.comPromotion of apoptosis tocris.com
pRbDephosphorylation nih.govSequestration of E2F1, cell cycle arrest nih.govnih.gov
E2F1Diminished expression nih.govInhibition of G1/S phase transition nih.govnih.gov
p21(CIP1)Increased expression nih.govCell cycle arrest nih.govnih.gov
p27(KIP1)Degradation nih.govModulation of cell cycle progression nih.govnih.gov

Mechanisms of Cellular Resistance and Strategies for Overcoming Resistance Preclinical Research

Characterization of Intrinsic Resistance Pathways in Cellular Models

Currently, there is a lack of specific preclinical studies in the public domain that extensively characterize intrinsic resistance pathways to CGP 74514 dihydrochloride (B599025) in various cellular models. Intrinsic resistance refers to the inherent ability of some cancer cells to be unresponsive to a particular therapeutic agent from the outset of treatment. This can be due to a variety of factors, including the absence of the drug's target, the presence of drug efflux pumps, or pre-existing alterations in downstream signaling pathways that bypass the drug's mechanism of action.

General mechanisms of intrinsic resistance to CDK inhibitors can include the loss of functional Retinoblastoma (Rb) protein or high-level expression of endogenous CDK inhibitors like p16INK4A. researchgate.net However, specific investigations into these and other potential intrinsic resistance mechanisms in the context of CGP 74514 dihydrochloride are not yet available.

Identification of Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that are initially sensitive to a drug, following a period of exposure. Research has identified a key mechanism of acquired resistance to this compound involving the upregulation of anti-apoptotic proteins.

To date, specific studies identifying genetic alterations in Cdk1 or in compensatory pathways that confer resistance to this compound have not been prominently reported in the available literature. For other kinase inhibitors, acquired resistance is often associated with mutations in the kinase domain of the target protein that prevent drug binding, or with the amplification of genes that activate parallel signaling pathways. nih.gov Future research may explore whether similar mechanisms are relevant for this compound.

A significant finding in the study of acquired resistance to this compound comes from research on human leukemia cells. This work has demonstrated that the overexpression of anti-apoptotic proteins from the Bcl-2 family can substantially block the apoptosis-inducing effects of the compound. researchgate.net

In preclinical models, the ectopic expression of full-length Bcl-2, a loop-deleted mutant of Bcl-2, and Bcl-xL was shown to effectively counteract apoptosis mediated by CGP74514A. researchgate.net This suggests that cancer cells may acquire resistance by upregulating these key survival proteins, thereby neutralizing the pro-apoptotic signals initiated by Cdk1 inhibition.

Anti-Apoptotic Protein Effect on CGP74514A-Induced Apoptosis Reference
Full-length Bcl-2Substantial blockage researchgate.net
Loop-deleted mutant Bcl-2Substantial blockage researchgate.net
Bcl-xLSubstantial blockage researchgate.net

This table is interactive. You can filter and sort the data.

Preclinical Approaches to Circumvent Resistance

Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. For this compound, preclinical research points towards the potential of combination therapies.

The identification of robust biomarkers to predict sensitivity or resistance to this compound is an area that requires further investigation. Based on the findings related to acquired resistance, it is plausible that the expression levels of Bcl-2 family proteins could serve as potential biomarkers. researchgate.net High baseline levels of these anti-apoptotic proteins might indicate intrinsic resistance, while an increase in their expression during treatment could be a marker of acquired resistance. However, dedicated preclinical studies are needed to validate these hypotheses.

The finding that upregulation of anti-apoptotic proteins can confer resistance provides a strong rationale for combining this compound with agents that can counteract this effect. For instance, co-administration with Bcl-2 family inhibitors (BH3 mimetics) could be a promising strategy to re-sensitize resistant cells or to prevent the emergence of resistance.

Furthermore, preclinical studies have shown that Cdk1 inhibition can sensitize cancer cells to DNA-damaging agents. oncotarget.comnih.gov This suggests that combining this compound with conventional chemotherapy or with targeted agents like PARP inhibitors could be a viable therapeutic approach. onclive.commdpi.com One study in neuroendocrine tumor cell lines demonstrated that CGP-74514A exhibited additive or synergistic effects when combined with standard cytotoxic drugs such as doxorubicin, etoposide, oxaliplatin (B1677828), and docetaxel. iiarjournals.org

Combination Agent Rationale/Observed Effect Potential Application Reference
DoxorubicinAdditive or synergistic interactionNeuroendocrine tumors iiarjournals.org
EtoposideAdditive or synergistic interactionNeuroendocrine tumors iiarjournals.org
OxaliplatinAdditive or synergistic interactionNeuroendocrine tumors iiarjournals.org
DocetaxelAdditive or synergistic interactionNeuroendocrine tumors iiarjournals.org
DNA-damaging agents (general)Cdk1 inhibition increases sensitivityVarious cancers oncotarget.comnih.gov
PARP inhibitorsCdk1 inhibition may overcome resistanceCancers with DNA repair deficiencies onclive.commdpi.com

This table is interactive. You can filter and sort the data.

Combination Research Strategies in Preclinical Models

Rationale for Synergistic Cellular Effects

The rationale for combining CGP 74514 dihydrochloride (B599025) with other anti-cancer agents is rooted in the central role of CDK1 in cell cycle progression and the intricate network of signaling pathways that govern cancer cell proliferation and survival. By inhibiting CDK1, CGP 74514 dihydrochloride induces a G2/M phase cell cycle arrest, which can sensitize cancer cells to agents that target other cellular processes. medchemexpress.com Synergistic effects are anticipated when the combination of drugs targets compensatory signaling pathways or creates a state of synthetic lethality, where the inhibition of two pathways is significantly more effective than the inhibition of either one alone. The disruption of the cell cycle by this compound can also prevent the repair of DNA damage induced by cytotoxic agents, leading to enhanced cell death.

Combinations with Other Therapeutic Agents

Preclinical research has investigated the combination of this compound and other CDK inhibitors with a variety of therapeutic agents, including other targeted therapies and conventional cytotoxic drugs.

The combination of CDK inhibitors and Phosphoinositide 3-kinase (PI3K) inhibitors is a promising strategy due to the frequent crosstalk and compensatory activation between the CDK and PI3K/Akt signaling pathways in cancer.

Detailed Research Findings: In preclinical models of leukemia, the combination of this compound with the PI3K inhibitor LY 294002 has demonstrated significant anti-leukemic activity. tocris.com This combination was shown to reduce the phosphorylation of Akt, a key downstream effector of the PI3K pathway, and increase mitochondrial damage in leukemia cells in vitro. tocris.com The inhibition of both the CDK1 and PI3K pathways appears to create a synergistic effect that leads to enhanced apoptosis in cancer cells. researchgate.netnih.gov

CombinationCancer ModelObserved EffectsReference
This compound + LY 294002Leukemia cellsReduced Akt phosphorylation, increased mitochondrial damage tocris.com

Combining CDK1 inhibitors like this compound with conventional cytotoxic agents aims to exploit the cell cycle arrest induced by CDK1 inhibition to enhance the efficacy of DNA-damaging or microtubule-targeting agents.

Detailed Research Findings: While direct studies on this compound with all the listed cytotoxic agents are limited, research on other CDK inhibitors provides a strong rationale. For instance, sequential treatment with a pan-CDK inhibitor followed by doxorubicin has been shown to be synthetically lethal in p53-mutant triple-negative breast cancer cells. nih.govnih.gov The CDK inhibitor arrests cells in the G2/M phase, priming them for doxorubicin-induced DNA damage. nih.gov

Studies have also indicated that CDK1 inhibition can overcome resistance to oxaliplatin (B1677828) in colorectal cancer. nih.govnih.gov High expression of CDK1 has been associated with oxaliplatin resistance, and its inhibition restores sensitivity to the drug. nih.govresearchgate.net

The combination of pan-CDK inhibitors with etoposide has been explored in clinical trials for small cell lung cancer, although the results have been mixed, with one study showing an unfavorable risk-benefit profile. nih.gov The interaction between CDK inhibitors and taxanes like docetaxel can be complex, with some studies suggesting potential antagonism if administered concurrently, as the cytostatic effect of the CDK inhibitor can reduce the efficacy of the cell-cycle-dependent cytotoxic agent. frontiersin.org

Combination ClassCytotoxic AgentCancer ModelObserved Effects/RationaleReference
CDK InhibitorDoxorubicinTriple-Negative Breast CancerSynthetic lethality with sequential treatment nih.gov
CDK1 InhibitorOxaliplatinColorectal CancerOvercomes drug resistance nih.gov

The combination of CDK1 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors is a promising strategy, particularly for cancers that are proficient in homologous recombination (HR) DNA repair.

Detailed Research Findings: Research has shown that CDK1 is essential for efficient BRCA1 function and HR repair. nih.gov By inhibiting CDK1, cancer cells with proficient HR can be rendered HR-deficient, a state known as "BRCAness." This induced deficiency sensitizes the cancer cells to PARP inhibitors, which are highly effective in HR-deficient tumors through the mechanism of synthetic lethality. nih.govyoutube.com Combined CDK1 and PARP inhibition has been shown to reduce colony formation and delay tumor growth in preclinical cancer models. nih.gov This combination strategy could potentially expand the utility of PARP inhibitors to a broader patient population beyond those with BRCA mutations. nih.gove-century.usnih.gov

Combination ClassTargeted AgentRationaleObserved EffectsReference
CDK1 InhibitorPARP InhibitorInduction of "BRCAness" and synthetic lethalityReduced colony formation, delayed tumor growth nih.gov

The combination of CDK inhibitors with inhibitors of the Extracellular signal-regulated kinase (ERK) pathway targets two of the most critical signaling cascades in cancer cell proliferation.

Detailed Research Findings: Preclinical studies have demonstrated a synergistic anti-cancer effect when combining CDK1/2 inhibitors with inhibitors of the EGFR-ERK pathway. nih.govrupress.org The rationale is that inhibiting one pathway can lead to compensatory activation of the other. Therefore, dual inhibition can lead to a more profound and durable anti-proliferative response. The combination of CDK1/2 and EGFR inhibitors has been shown to synergistically decrease both the phosphorylation and the total protein levels of ERK1/2, leading to enhanced cancer cell killing. nih.gov

Combination ClassTargeted AgentRationaleObserved EffectsReference
CDK1/2 InhibitorERK/EGFR InhibitorOvercoming compensatory signalingSynergistic decrease in ERK1/2 phosphorylation and protein levels nih.gov

Mechanistic Basis of Observed Synergism or Additivity

The synergistic or additive effects observed with this compound in combination therapies are based on several key mechanisms:

Sequential Blockade of Cell Cycle Progression: By arresting cells in the G2/M phase, this compound can synchronize the cell population, making them more susceptible to subsequent treatment with S-phase or M-phase specific cytotoxic agents. nih.govnih.gov

Inhibition of DNA Repair: CDK1 plays a role in DNA damage repair pathways. nih.gov Its inhibition can impair the cell's ability to repair DNA damage induced by chemotherapy or PARP inhibitors, leading to an accumulation of lethal DNA lesions.

Induction of Ferroptosis: In the context of oxaliplatin resistance in colorectal cancer, CDK1 inhibition has been shown to overcome resistance by regulating acyl-CoA synthetase long-chain family member 4 (ACSL4)-mediated ferroptosis, a form of iron-dependent programmed cell death. nih.govnih.gov

Dual Pathway Inhibition: In combinations with PI3K or ERK inhibitors, the synergism arises from the simultaneous blockade of two major pro-survival signaling pathways, preventing the cancer cells from utilizing alternative routes for growth and proliferation. nih.gov

These mechanisms highlight the multifaceted approach of combining this compound with other agents to create a more effective anti-cancer strategy.

Impact on Convergent or Parallel Survival Pathways

A key strategy in combination cancer therapy is the simultaneous targeting of pathways that regulate cell cycle progression and those that govern cell survival. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often aberrantly activated in various cancers, including leukemia. This pathway plays a central role in promoting cell survival by inhibiting apoptosis and is a frequent mechanism of resistance to cytotoxic and targeted agents.

Preclinical studies have investigated the combination of this compound with inhibitors of the PI3K/Akt pathway. In one key in vitro study involving leukemia cells, this compound was combined with LY 294002, a known inhibitor of PI3K. The findings from this research demonstrated that the combination of these two agents led to a significant reduction in Akt phosphorylation. The phosphorylation of Akt is a critical step in the activation of this survival pathway. By inhibiting both CDK1-mediated cell cycle progression and PI3K/Akt-mediated survival signaling, this combination strategy effectively targets two fundamental pillars of cancer cell maintenance. This dual-pronged attack prevents cancer cells from utilizing alternative signaling routes to escape the effects of single-agent therapy, thereby addressing a common mechanism of drug resistance.

The following table summarizes the key findings of the combination of this compound and a PI3K inhibitor in a preclinical model.

Cell LineCombination AgentsKey Molecular EffectOutcome
Leukemia CellsThis compound + LY 294002Reduced Akt phosphorylationIncreased mitochondrial damage

Enhanced Cell Cycle Perturbation or Apoptosis Induction

The primary mechanism of action of this compound is the inhibition of CDK1, which leads to a G2/M phase cell cycle arrest and the subsequent induction of apoptosis. While effective as a monotherapy in preclinical models, its pro-apoptotic effects can be significantly enhanced when combined with agents that target parallel survival pathways.

Building on the findings of reduced Akt phosphorylation, the combination of this compound with the PI3K inhibitor LY 294002 has been shown to result in increased mitochondrial damage in leukemia cells. The mitochondria play a central role in the intrinsic apoptotic pathway. Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, which in turn activate caspases and execute the apoptotic program.

The enhanced mitochondrial damage observed with the combination therapy suggests a synergistic potentiation of apoptosis. By inhibiting the pro-survival signals emanating from the PI3K/Akt pathway with LY 294002, leukemia cells are rendered more susceptible to the apoptotic stimuli induced by this compound's inhibition of CDK1. This dual targeting strategy not only perturbs the cell cycle but also lowers the threshold for apoptosis induction, leading to a more robust and sustained anti-leukemic effect in vitro.

The table below outlines the observed enhancement of apoptosis through this combination strategy.

Combination TherapyCellular EffectMechanism
This compound + LY 294002Enhanced ApoptosisIncreased mitochondrial damage

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Key Pharmacophoric Elements within the CGP 74514 Dihydrochloride (B599025) Scaffold

CGP 74514 belongs to the class of 2,6,9-trisubstituted purines. Research into this scaffold has revealed several key pharmacophoric elements essential for its interaction with the ATP-binding pocket of CDKs. The purine (B94841) core itself serves as a crucial scaffold, mimicking the adenine (B156593) ring of ATP. The substitutions at the C2, N6, and N9 positions are critical for both potency and selectivity.

The primary pharmacophoric features identified are:

A hydrogen-bonding donor/acceptor system: The purine ring system, with its nitrogen atoms at positions 1, 3, and 7, engages in critical hydrogen bond interactions with the hinge region of the kinase, a key feature for ATP-competitive inhibitors.

A hydrophobic region: Substituents at the C6 and N9 positions project into hydrophobic pockets within the ATP-binding site, contributing significantly to the binding affinity.

A specificity-determining region: The substituent at the C2 position extends towards the solvent-exposed region of the active site, and modifications at this position can be tailored to enhance interactions with specific amino acid residues, thereby influencing selectivity.

For CGP 74514 specifically, the key interacting moieties are the (2-aminocyclohexyl)amino group at C2, the (3-chlorophenyl)amino group at C6, and the ethyl group at N9. The amino group on the cyclohexyl ring and the purine nitrogens are crucial for forming hydrogen bonds, while the chlorophenyl and ethyl groups occupy hydrophobic pockets.

Design and Synthesis of Novel Analogs

Building upon the understanding of the key pharmacophoric elements, medicinal chemists have designed and synthesized a variety of novel analogs of CGP 74514 to explore and optimize its biological activity.

The initial development of 2,6,9-trisubstituted purines focused on achieving high potency against CDK1. Subsequent efforts aimed to improve selectivity against other members of the CDK family and the broader kinome. The general promiscuity of early purine-based inhibitors necessitated modifications to reduce off-target effects.

Strategies for enhancing kinase selectivity have included:

Modification of the C2 substituent: Varying the size, shape, and hydrogen-bonding capacity of the group at the C2 position has been a key strategy. For instance, replacing the (2-aminocyclohexyl)amino group with other cyclic or acyclic amines has been explored to achieve differential binding affinities across various CDKs.

Alteration of the C6 substituent: The nature of the aryl group at the C6 position has been shown to be a major determinant of selectivity. Modifications to the substitution pattern on the phenyl ring can influence interactions with residues in the ribose-binding pocket of the ATP-binding site.

The following table summarizes the inhibitory activity of selected 2,6,9-trisubstituted purine analogs against CDK1 and other kinases, illustrating the impact of structural modifications on selectivity.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)
CGP 74514 (2-aminocyclohexyl)amino(3-chlorophenyl)aminoEthyl2540
Analog A Isopropylamino(3-hydroxyphenyl)aminoEthyl150300
Analog B CyclopentylaminoPhenylaminoIsopropyl75120

Data is illustrative and based on trends reported in the literature.

Beyond enzymatic inhibition, the optimization of analogs for improved cellular potency is a critical step in drug development. This involves enhancing the ability of the compound to cross the cell membrane and inhibit the target kinase within a cellular context.

Approaches to enhance cellular potency have included:

Improving physicochemical properties: Modifications to increase solubility and membrane permeability, such as the introduction of polar groups or the optimization of lipophilicity, have been pursued.

Reducing efflux by transporters: Structural changes that minimize recognition by cellular efflux pumps, such as P-glycoprotein, can increase the intracellular concentration of the inhibitor.

The development of CGP 74514 from earlier, less potent purine derivatives demonstrates the successful application of these principles to achieve nanomolar cellular activity.

The availability of X-ray crystal structures of CDKs has been a cornerstone of the structure-based drug design efforts for this class of inhibitors. The crystal structure of CDK1 in complex with CGP 74514 (PDB ID: 6GU4) has provided invaluable insights into its binding mode.

This structural information has enabled:

Rationalization of SAR data: The observed effects of different substituents on inhibitory activity can be understood by visualizing their interactions with the amino acid residues of the ATP-binding pocket.

In silico screening: Computational docking studies can be used to predict the binding affinity of virtual compounds, allowing for the prioritization of synthetic targets.

De novo design: The structural information can be used to design novel scaffolds or substituents that are predicted to have improved binding properties.

For example, the design of potent CDK1 inhibitors has been guided by molecular modeling, starting from the structure of the related purine inhibitor, olomoucine (B1683950).

Comparison with Other Purine-Derived CDK Inhibitors (e.g., Olomoucine)

Olomoucine was one of the first identified purine-based CDK inhibitors and served as a foundational lead compound for the development of more potent and selective analogs, including CGP 74514.

Structural and Functional Comparison:

FeatureOlomoucineCGP 74514
Scaffold 2,6,9-trisubstituted purine2,6,9-trisubstituted purine
C2-Substituent (2-hydroxyethyl)amino(2-aminocyclohexyl)amino
C6-Substituent Benzylamino(3-chlorophenyl)amino
N9-Substituent MethylEthyl
CDK1 IC₅₀ ~7 µM~25 nM
Selectivity ModerateImproved

The key structural differences between olomoucine and CGP 74514 lie in the substituents at the C2, C6, and N9 positions. The modifications in CGP 74514, particularly the introduction of the (2-aminocyclohexyl)amino group at C2 and the (3-chlorophenyl)amino group at C6, resulted in a significant increase in potency against CDK1. These changes allowed for more optimal interactions within the ATP-binding pocket, as revealed by structure-based design studies.

The development from olomoucine to CGP 74514 exemplifies a successful lead optimization campaign, where an initial hit with modest activity was systematically modified based on SAR and structural insights to yield a highly potent inhibitor.

Advanced Research Methodologies and Investigative Tools in Cgp 74514 Dihydrochloride Studies

Biochemical Assays

Biochemical assays are fundamental in determining the direct interaction between CGP 74514 dihydrochloride (B599025) and its target enzymes. These in vitro methods provide quantitative data on the compound's potency, selectivity, and binding characteristics.

In vitro kinase activity assays are employed to directly measure the inhibitory effect of a compound on the catalytic activity of a specific kinase. For CGP 74514 dihydrochloride, these assays have been pivotal in identifying it as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). tocris.com The primary method involves incubating the purified kinase (e.g., CDK1/cyclin B complex) with its substrate and ATP in the presence of varying concentrations of the inhibitor. The rate of substrate phosphorylation is then measured, often using radioisotopes or fluorescence-based detection methods.

Enzyme kinetics studies are used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has demonstrated potent activity against CDK1 in such assays. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC₅₀ Value

This value indicates a high degree of potency against its primary target in a cell-free system. medchemexpress.com

Ligand binding assays are essential for studying the physical interaction between a ligand (the inhibitor) and its target protein (the kinase). giffordbioscience.com These assays measure the affinity of the compound for the target, which is a critical parameter for predicting its potency and duration of action. giffordbioscience.com Common techniques include radioligand binding assays, where a radiolabeled competitor ligand is displaced by the test compound, and Surface Plasmon Resonance (SPR), which measures binding kinetics in real-time without the need for labels. giffordbioscience.com

For a compound like this compound, these assays would be used to determine its dissociation constant (Kd) for CDK1 and other kinases. A lower Kd value signifies higher binding affinity. giffordbioscience.com Kinetic parameters such as the association rate (kon) and dissociation rate (koff) can also be determined, providing a more detailed picture of the binding event. giffordbioscience.com

While initial studies identified this compound as a potent CDK1 inhibitor, broader kinase profiling screens have revealed a more complex selectivity profile. guidetopharmacology.org These screens utilize large panels of purified kinases to assess the inhibitory activity of a compound against a wide range of targets simultaneously. Platforms like the EMD Millipore KinaseProfiler™ and Reaction Biology Corporation's Kinase Hotspot℠ are used for this purpose. guidetopharmacology.org

Screening data has shown that CGP 74514A (the active form of the dihydrochloride salt) exhibits inhibitory activity against multiple cyclin-dependent kinases. guidetopharmacology.orgguidetopharmacology.org This suggests that it should be considered a pan-CDK inhibitor rather than a purely selective CDK1 inhibitor. guidetopharmacology.org This promiscuous selectivity profile is important for interpreting its biological effects in cellular contexts. guidetopharmacology.org

Table 2: Kinase Selectivity Profile for CGP 74514A

Target Kinase Family Specific Kinases Inhibited

Data indicates that while potent against CDK1, the compound also affects other key cell cycle kinases. guidetopharmacology.org

Cell-Based Assays

Cell-based assays are critical for evaluating the effects of this compound in a more physiologically relevant environment. These assays measure the compound's impact on cellular processes such as proliferation, viability, and cell cycle progression.

Cell proliferation and viability assays are used to determine the cytotoxic or anti-proliferative effects of a compound on cultured cells. Assays like the MTS assay are colorimetric methods that measure the metabolic activity of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is another widely used method that quantifies ATP, which is a key indicator of metabolically active, viable cells. promega.comnih.gov This assay involves adding a single reagent to the cells, which causes lysis and generates a luminescent signal proportional to the amount of ATP present. promega.comavantorsciences.com

Studies have utilized such assays to demonstrate that CGP 74514A induces apoptosis (programmed cell death) in various human leukemia cell lines. nih.gov An 18-hour exposure to the compound resulted in significant apoptosis across multiple cell types. nih.gov

Table 3: Leukemia Cell Lines Affected by CGP 74514A-Induced Apoptosis

Cell Line
U937
HL-60
KG-1
CCRF-CEM
Raji

The broad activity across different leukemia cell lines highlights the compound's potential as an anti-proliferative agent in this context. nih.gov

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). auctoresonline.orgthermofisher.com In this method, cells are treated with the compound of interest, fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA. thermofisher.comyoutube.com As cells progress through the cycle, their DNA content changes: cells in G2/M have twice the DNA content of cells in G0/G1. The fluorescence intensity of individual cells is measured by the flow cytometer, allowing for the quantification of the percentage of cells in each phase. auctoresonline.orgyoutube.com

This methodology has been instrumental in elucidating the mechanism of action for this compound. As an inhibitor of CDK1, the key kinase responsible for the G2-to-M phase transition, the compound would be expected to cause cell cycle arrest at this checkpoint. Research confirms that CGP-74514 does indeed arrest the cell cycle at the G2/M phase, which subsequently leads to the induction of apoptosis. medchemexpress.com This provides a clear link between its biochemical activity (CDK1 inhibition) and its cellular effect (G2/M arrest and cell death).

Apoptosis Detection Assays (e.g., Caspase Activation, Annexin V, Nuclear Morphology)

The induction of apoptosis is a key mechanism of action for this compound, and various assays are employed to detect and quantify this process.

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on CGP 74514A, the active component of this compound, have demonstrated its ability to induce caspase activation in human leukemia cells. nih.gov Research has utilized pan-caspase inhibitors, such as Boc-fmk, and specific caspase inhibitors, like the caspase-8 inhibitor IETD-fmk, to investigate the apoptotic pathways triggered by the compound. nih.govtandfonline.com For instance, these inhibitors were shown to counteract CGP 74514A-induced caspase-9 activation and the degradation of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases. nih.govtandfonline.com This indicates that CGP 74514A-mediated apoptosis involves the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov

Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells. While specific studies detailing the use of Annexin V staining for this compound are not prevalent in the reviewed literature, this method is a standard technique for assessing apoptosis induced by various CDK inhibitors. The principle of the assay involves incubating cells with fluorescently labeled Annexin V and a dye such as propidium (B1200493) iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Nuclear Morphology: Apoptosis is characterized by distinct morphological changes in the nucleus, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis). These changes can be visualized using fluorescent microscopy after staining with DNA-binding dyes like Hoechst or DAPI. In studies with CGP 74514A, the extent of apoptosis was determined through morphological assessment of the cells. researchgate.net The characteristic condensed and fragmented nuclei of apoptotic cells are readily distinguishable from the uniform chromatin distribution in healthy cells.

High-Throughput Screening (HTS) and Quantitative High-Throughput Screening (qHTS) Platforms

High-Throughput Screening (HTS) and Quantitative High-Throughput Screening (qHTS) are crucial technologies in drug discovery for identifying and characterizing novel therapeutic agents. These platforms allow for the rapid screening of large compound libraries against specific biological targets.

While the exact discovery of this compound through a specific HTS campaign is not detailed in the available literature, the development of CDK inhibitors has been significantly advanced by such screening methodologies. acs.orgoup.com HTS assays for kinase inhibitors are often designed to measure the inhibition of the phosphorylation of a substrate by the target kinase. acs.org These can be biochemical assays using purified enzymes or cell-based assays that measure a downstream effect of kinase inhibition. oup.com

For instance, a typical HTS workflow for identifying CDK1 inhibitors might involve:

Assay Development: Creating a robust and miniaturized assay that measures CDK1 activity, often through fluorescence or luminescence detection.

Primary Screen: Screening a large library of compounds at a single concentration to identify "hits" that inhibit CDK1 activity.

Dose-Response Confirmation: Testing the initial hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 value).

Selectivity Profiling: Screening the confirmed hits against a panel of other kinases to determine their selectivity. Although initially reported as a selective CDK1 inhibitor, later studies have shown that CGP 74514A also inhibits other CDKs, suggesting it may be more accurately described as a pan-CDK inhibitor. guidetopharmacology.org

qHTS improves upon traditional HTS by testing all compounds at multiple concentrations in the primary screen, providing a more comprehensive understanding of the structure-activity relationship (SAR) from the outset.

Reporter Gene Assays (e.g., MDM2-Luc)

Reporter gene assays are valuable tools for studying the activity of specific signaling pathways and transcription factors. These assays typically involve linking the promoter of a gene of interest to a reporter gene, such as luciferase (Luc). The expression of the reporter gene, which can be easily measured, then serves as a proxy for the activity of the promoter.

In the context of CDK inhibitors, reporter gene assays can be used to investigate the downstream effects of cell cycle arrest and apoptosis. For example, since CDK1 inhibition can lead to the stabilization of the tumor suppressor protein p53, a reporter gene assay with a p53-responsive promoter, such as the MDM2 promoter, could be employed. While no specific studies were found that utilize an MDM2-Luc reporter assay in conjunction with this compound, such an assay would be a plausible method to investigate the compound's impact on the p53 pathway.

Other relevant reporter gene assays in the study of CDK inhibitors include those that monitor the activity of transcription factors like E2F, which is regulated by the CDK-pRb axis. Furthermore, assays using reporters fused to cell cycle proteins that are degraded in a cell cycle-dependent manner, such as a Wee1-Luciferase fusion protein, have been developed for HTS to identify molecules that affect cell cycle progression. nih.gov

Molecular Biology Techniques

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the investigation of this compound, Western blotting has been instrumental in elucidating its molecular mechanism of action.

Protein Expression: Studies have shown that treatment of cancer cells with CGP 74514A leads to significant changes in the expression levels of key cell cycle and apoptosis regulatory proteins. For example, an 18-hour exposure to the compound resulted in increased expression of the CDK inhibitor p21(CIP1) and diminished expression of the transcription factor E2F1. nih.govtandfonline.com Furthermore, the expression of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein) was found to be downregulated by CGP 74514A, contributing to its ability to sensitize breast cancer cells to TRAIL-induced apoptosis. iiarjournals.org

Phosphorylation Status: A primary function of CDKs is the phosphorylation of substrate proteins, which regulates their activity. Western blotting with phospho-specific antibodies is therefore crucial for studying the effects of CDK inhibitors. Research on CGP 74514A has demonstrated its ability to inhibit the phosphorylation of several key proteins. Notably, it leads to the dephosphorylation of p34(CDC2) (CDK1) and the retinoblastoma protein (pRb). nih.govtandfonline.com The dephosphorylation of pRb is an early event, observed within 2 hours of treatment, and is followed by its degradation. nih.gov

ProteinEffect of CGP 74514A TreatmentReference
p21(CIP1)Increased expression nih.govtandfonline.com
p27(KIP1)Degradation nih.govtandfonline.com
E2F1Diminished expression nih.govtandfonline.com
XIAPDownregulated expression iiarjournals.org
p34(CDC2) (CDK1)Dephosphorylation nih.govtandfonline.com
pRbDephosphorylation and subsequent degradation nih.gov

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It works by reverse transcribing mRNA into cDNA, which is then amplified in a PCR reaction. The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.

While specific studies utilizing qRT-PCR to analyze the effects of this compound on gene expression were not identified in the reviewed literature, this technique is widely used in the broader field of CDK inhibitor research. For example, qRT-PCR has been used to confirm the knockdown efficiency of siRNAs targeting CDKs and to analyze the expression of genes involved in the cell cycle and apoptosis following treatment with CDK inhibitors. nih.gov

In studies of other CDK inhibitors, gene expression profiling, often performed using microarrays and confirmed by qRT-PCR, has revealed that these compounds affect the expression of genes involved in cell cycle, apoptosis, and transcription pathways. aacrjournals.orgresearchgate.net Given that CGP 74514A has been shown to alter the protein levels of p21 and E2F1, it is highly probable that it also modulates their corresponding mRNA levels, an effect that could be precisely quantified using qRT-PCR. nih.gov

Genetic Manipulation Techniques (e.g., siRNA knockdown for CDK expression)

Genetic manipulation techniques, particularly RNA interference (RNAi), are powerful tools for studying the function of specific genes. Small interfering RNA (siRNA) can be designed to specifically target and degrade the mRNA of a particular gene, leading to a "knockdown" of its expression.

This approach is highly relevant in the study of CDK inhibitors like this compound, as it allows for a comparison between pharmacological inhibition and genetic knockdown of the target protein. Studies have shown that siRNA-mediated knockdown of CDK1 can induce apoptosis in cancer cells, mirroring the effects of chemical inhibitors. spandidos-publications.comhep.com.cn For instance, silencing CDK1 expression with siRNA has been shown to lead to cell cycle arrest in the G2/M phase and, in some contexts, to increased apoptosis. hep.com.cn

Furthermore, siRNA can be used in combination with chemical inhibitors to investigate synergistic effects or to dissect the roles of different CDKs. For example, in a study on the effects of CGP 74514A in sensitizing breast cancer cells to TRAIL, siRNA was used to knock down XIAP, confirming that the reduction of this protein was a key mechanism of sensitization. iiarjournals.org This demonstrates the utility of genetic manipulation techniques in validating the targets and mechanisms of action of small molecule inhibitors like this compound.

Advanced Imaging and Microscopy

Advanced imaging and microscopy techniques are pivotal in elucidating the cellular and subcellular effects of chemical compounds. In the study of this compound, these methods provide critical insights into its mechanism of action, allowing researchers to observe its impact on cell morphology, protein localization, and dynamic cellular events in real-time.

Confocal Microscopy for Subcellular Localization and Morphological Changes

Confocal laser scanning microscopy is a high-resolution optical imaging technique that provides the ability to create sharp, detailed images of specimens. By eliminating out-of-focus light, it allows for the visualization of specific structures within a cell. In the context of this compound research, confocal microscopy is an invaluable tool for determining the subcellular localization of the compound's target proteins and observing the morphological alterations that occur in cells following treatment.

As this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, researchers can use confocal microscopy to visualize changes associated with cell cycle arrest and apoptosis. This can include:

Nuclear Morphology: Staining cells with DNA dyes like DAPI allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, following exposure to the compound.

Mitochondrial Integrity: Given that the compound is known to induce mitochondrial damage, fluorescent probes that accumulate in mitochondria can be used. tocris.comhellobio.com Confocal imaging can reveal changes in mitochondrial membrane potential, structure, and distribution, providing spatial information about the pro-apoptotic effects of the compound.

Protein Localization: By tagging CDK1 or its downstream targets (e.g., cyclins, apoptosis-related proteins) with fluorescent markers, researchers can track their location within the cell. This can reveal if this compound treatment causes these proteins to translocate between cellular compartments, such as from the cytoplasm to the nucleus, offering clues about pathway activation.

Live-Cell Imaging for Dynamic Cellular Processes

Live-cell imaging allows for the observation of cellular processes in real-time, providing temporal data that is lost in fixed-cell methods. This technique is crucial for understanding the kinetics of a drug's effect. For a compound like this compound, which induces dynamic processes like apoptosis and cell cycle arrest, live-cell imaging can be used to monitor:

Cell Cycle Progression and Arrest: Using fluorescent reporters that change localization or intensity based on the cell cycle phase, researchers can directly observe the timing of G2/M arrest induced by CDK1 inhibition.

Apoptosis Induction: The kinetics of apoptotic events can be tracked with precision. For instance, the activation of caspases can be monitored using fluorescent substrates that are cleaved by active caspases, allowing for the precise determination of when apoptosis is initiated after drug administration.

Organelle Dynamics: The movement and interaction of organelles, particularly mitochondria, can be observed. This allows for the study of dynamic processes like mitochondrial fission and fusion and their alteration in response to this compound treatment.

By capturing these events as they unfold, live-cell imaging provides a deeper understanding of the sequence and timing of cellular responses to the compound.

High-Content Screening (HCS) / ArrayScan Assay

High-Content Screening (HCS) combines automated fluorescence microscopy with quantitative image analysis to measure the effects of thousands of compounds on cells in a multi-well plate format. It enables the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.

The ArrayScan assay, a specific HCS platform, has been utilized in studies involving CGP 74514A. In one study, the ArrayScan assay was employed to investigate the cytotoxic effects of CGP-74514A in neuroendocrine tumor models in vitro. hellobio.com This methodology allows for the high-throughput quantification of various cellular features, such as:

Parameter Measured by HCS/ArrayScanPotential Application in CGP 74514 Studies
Cell Viability and Count Quantifying the dose-dependent cytotoxic effects of the compound.
Nuclear Size and Intensity Detecting chromatin condensation as an indicator of apoptosis.
Mitochondrial Membrane Potential Screening for compounds that induce mitochondrial-mediated cell death.
Protein Expression & Localization Measuring changes in the levels and location of key cell cycle or apoptosis proteins.
Cell Cycle Status Determining the percentage of cells in different phases (G1, S, G2/M) to confirm cell cycle arrest.

This approach provides a powerful tool for primary screening, lead optimization, and mechanistic studies by generating rich, multi-parametric datasets on the cellular effects of this compound.

Bioinformatic and Computational Approaches

Bioinformatic and computational tools are essential for interpreting complex biological data generated from experimental studies and for predicting molecular interactions. For this compound, these approaches can help map its effects on cellular networks and simulate its binding to target proteins at an atomic level.

Pathway Analysis and Network Mapping

Pathway analysis and network mapping are bioinformatic methods used to understand the broader biological context of a drug's targets. Given that this compound inhibits CDK1, a central node in the cell cycle regulatory network, its effects extend to numerous downstream pathways.

Studies have shown that treatment with the compound leads to complex changes in various cell cycle-related proteins, including increased p21 expression, degradation of p27, and dephosphorylation of the Retinoblastoma protein (pRb). nih.gov Furthermore, it has been shown to reduce Akt phosphorylation, linking its effects to the PI3K/Akt signaling pathway. tocris.comrndsystems.com

Pathway analysis tools can integrate these findings with existing biological databases to:

Visualize Affected Pathways: Map the specific signaling cascades impacted by CDK1 inhibition, such as the G2/M checkpoint, DNA damage response, and apoptosis pathways.

Identify Key Network Nodes: Pinpoint other critical proteins or genes that may be indirectly affected by the compound, suggesting potential off-target effects or new therapeutic opportunities.

Build Predictive Models: Create network models that can simulate the cellular response to this compound and predict how perturbations in the network might alter the drug's efficacy.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. It provides a detailed, dynamic view of how a ligand, such as this compound, interacts with its protein target. While specific MD simulation studies for this compound are not prominently published, this technique offers significant potential for its investigation.

The application of MD simulations in studying the interaction between this compound and CDK1 could involve:

Simulation AspectResearch Goal
Binding Pose Stability To confirm if the predicted binding orientation of the compound within the ATP-binding pocket of CDK1 is stable over time.
Interaction Analysis To identify the key amino acid residues in CDK1 that form stable hydrogen bonds or other non-covalent interactions with the inhibitor.
Conformational Changes To observe how the binding of the compound may induce structural changes in the CDK1 protein, affecting its catalytic activity.
Binding Free Energy Calculation To computationally estimate the binding affinity of this compound to CDK1 and compare it with other CDK inhibitors.

These simulations provide atomic-level insights that are complementary to experimental data, helping to explain the compound's potency and selectivity and guiding the design of future analogs with improved properties.

Future Directions and Unexplored Research Avenues for Cgp 74514 Dihydrochloride

The compound CGP 74514 dihydrochloride (B599025), a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has primarily been investigated within the context of oncology. However, its full potential as a research tool and therapeutic prototype remains largely untapped. The following sections outline key future directions and unexplored avenues of research that could significantly broaden our understanding of this molecule's biological activities and applications.

Q & A

Q. What are the validated experimental protocols for assessing CDK1 inhibition by CGP 74514 dihydrochloride in cancer cell lines?

Methodological Answer: To evaluate CDK1 inhibition, use kinase activity assays (e.g., ATPase or fluorescence-based kinase assays) with recombinant CDK1/cyclin B complexes. Validate specificity using kinase profiling panels to rule off-target effects. Cell-based assays should include cell cycle analysis via flow cytometry (e.g., propidium iodide staining) to monitor G2/M arrest. Include positive controls like Roscovitine and negative controls (vehicle-treated cells) for comparative analysis. Ensure reproducibility by adhering to standardized protocols for cell culture conditions and assay normalization .

Q. How should researchers handle and prepare this compound solutions to ensure stability and activity?

Methodological Answer: Dissolve this compound in sterile, deionized water or DMSO (≤0.1% final concentration) based on solubility. Prepare fresh stock solutions to avoid degradation, and store aliquots at -80°C under inert gas (e.g., argon) to prevent oxidation. Validate stability using HPLC or mass spectrometry before critical experiments. Include vehicle controls in all assays to account for solvent effects .

Q. What cellular models are appropriate for studying the apoptotic effects of this compound?

Methodological Answer: Glioblastoma (e.g., U87-MG, T98G) and leukemia (e.g., Jurkat, K562) cell lines are well-documented for apoptosis studies. Use Annexin V/PI staining and caspase-3/7 activation assays to quantify apoptosis. Complement with mitochondrial membrane potential assays (e.g., JC-1 dye) to assess intrinsic pathways. Normalize results to baseline apoptosis rates in untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer models?

Methodological Answer: Systematically evaluate variables such as cell line genetic backgrounds (e.g., p53 status), drug exposure time, and microenvironmental factors (e.g., hypoxia). Use dose-response curves to compare IC₅₀ values and employ multi-omics approaches (transcriptomics/proteomics) to identify resistance mechanisms. Validate findings in 3D spheroid or patient-derived xenograft (PDX) models to better mimic in vivo conditions .

Q. What experimental design principles apply when combining this compound with radiotherapy or other kinase inhibitors?

Methodological Answer: For combinatorial studies, use factorial experimental designs to test additive/synergistic effects. For radiotherapy, vary radiation doses (e.g., 2–8 Gy) and drug administration timing (pre- vs. post-irradiation). Assess clonogenic survival and DNA damage markers (e.g., γ-H2AX). For kinase inhibitor combinations (e.g., LY 294002), employ synergy scoring models (e.g., Chou-Talalay) and validate with phospho-specific Western blots for pathway nodes (e.g., Akt, ERK) .

Q. How can researchers leverage multi-omics approaches to elucidate this compound’s off-target effects?

Methodological Answer: Conduct phosphoproteomics to map kinase signaling perturbations and RNA-seq to identify transcriptomic changes. Integrate with CRISPR-Cas9 screens to pinpoint genetic dependencies. Use bioinformatics tools (e.g., Gene Ontology, KEGG) to cluster affected pathways. Validate hits with siRNA knockdown or inhibitor rescue experiments. Report false discovery rates (FDR) and adjust for multiple testing .

Q. What strategies ensure reproducibility when studying this compound in neuroendocrine tumor models?

Methodological Answer: Standardize neuroendocrine cell culture conditions (e.g., serum-free media, growth factor supplementation). Use orthogonal assays to confirm phenotypes: e.g., measure chromogranin A secretion (ELISA) alongside proliferation assays. Collaborate with independent labs for cross-validation. Document all experimental parameters (e.g., passage number, batch-to-batch reagent variability) in supplementary materials .

Methodological Best Practices

Q. How should researchers statistically validate the synergistic effects of this compound in combination therapies?

Methodological Answer: Use the Combination Index (CI) method via CompuSyn software, where CI < 1 indicates synergy. Replicate experiments ≥3 times and report mean ± SEM. Include isobolograms for dose-effect visualization. For in vivo studies, use ANOVA with post-hoc tests (e.g., Tukey) to compare tumor growth curves. Pre-register analysis plans to mitigate bias .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?

Methodological Answer: Use immunocompromised mice (e.g., NOD/SCID) for xenograft studies. For PK, collect serial plasma/tissue samples post-administration and quantify drug levels via LC-MS/MS. Assess toxicity via histopathology (liver, kidney) and serum biomarkers (ALT, creatinine). Include dose-escalation cohorts to determine maximum tolerated dose (MTD) .

Q. How can researchers address discrepancies in apoptosis induction between 2D vs. 3D culture systems?

Methodological Answer: Compare apoptosis markers (e.g., cleaved PARP) across both systems using matched cell lines. Account for 3D-specific factors like drug penetration (measure via fluorescence-labeled compounds) and hypoxia (e.g., HIF-1α staining). Use computational modeling (e.g., COMSOL) to simulate drug gradients in 3D models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.